molecular formula C11H17NO2Si B11880904 3-Methoxy-N-(trimethylsilyl)benzamide CAS No. 61511-54-4

3-Methoxy-N-(trimethylsilyl)benzamide

Cat. No.: B11880904
CAS No.: 61511-54-4
M. Wt: 223.34 g/mol
InChI Key: TZOQSNRNBFOTIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 3-methoxybenzoic acid with trimethylsilylamine under suitable reaction conditions. This process typically involves the use of a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction efficiency . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by lithium diisopropylamide (LDA) under transition metal-free conditions .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs green and efficient pathways. These methods focus on using recoverable catalysts, low reaction times, and eco-friendly processes to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for alkylation reactions.

    Lewis Acid Catalysts: Employed in condensation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Scientific Research Applications

3-Methoxy-N-(trimethylsilyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a negative regulator of adipogenesis by catalyzing poly-ADP-ribosylation of histone H2B, thereby inhibiting the expression of pro-adipogenetic genes . This action highlights its potential role in regulating metabolic processes and cellular functions.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Comparison: 3-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .

Properties

CAS No.

61511-54-4

Molecular Formula

C11H17NO2Si

Molecular Weight

223.34 g/mol

IUPAC Name

3-methoxy-N-trimethylsilylbenzamide

InChI

InChI=1S/C11H17NO2Si/c1-14-10-7-5-6-9(8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13)

InChI Key

TZOQSNRNBFOTIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N[Si](C)(C)C

Origin of Product

United States

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